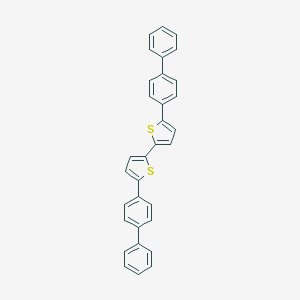

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNXLFCTPWBYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442941 | |

| Record name | AGN-PC-0N85WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175850-28-9 | |

| Record name | AGN-PC-0N85WR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene synthesis pathway

An In-depth Technical Guide to the Synthesis of 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

Abstract

This compound, also known as BP2T or PPTTPP, is a π-conjugated organic semiconductor that has garnered significant interest for its applications in organic electronics.[1][2] Its rigid, planar structure and extended conjugation length contribute to favorable charge transport properties, making it a key building block for high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.[1][3][4][5] This technical guide provides a comprehensive overview of the predominant synthetic pathway to this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will dissect the synthesis of key precursors, delve into the mechanistic underpinnings of the core coupling reaction, and provide detailed, field-proven experimental protocols suitable for researchers and scientists in materials chemistry and drug development.

Introduction to this compound (BP2T)

Molecular Structure and Physicochemical Properties

BP2T is a symmetrical molecule featuring a central 2,2'-bithiophene core functionalized at the 5 and 5' positions with 4-biphenylyl (or 4-phenylphenyl) groups. This structure imparts significant thermal and chemical stability, as well as distinct optoelectronic properties.

| Property | Value | Reference |

| CAS Number | 175850-28-9 | [4] |

| Molecular Formula | C₃₂H₂₂S₂ | [4] |

| Molecular Weight | 470.65 g/mol | [4] |

| Appearance | Solid Powder | [3] |

| Melting Point | 368-374 °C | [4] |

| Semiconductor Type | p-Type | [4] |

Significance in Organic Electronics

The performance of organic electronic devices is intrinsically linked to the molecular structure and solid-state packing of the active semiconductor material. BP2T's elongated, rigid structure promotes strong intermolecular π-π stacking in thin films, which is essential for efficient charge carrier transport.[6] Its high charge mobility has been demonstrated in OFETs, and its photoluminescent properties make it a candidate for use in OLEDs.[1][3] The synthesis of high-purity BP2T is therefore a critical step in the development of next-generation flexible and lightweight electronic devices.[4]

Retrosynthetic Analysis and Strategic Pathway

The synthesis of BP2T is most effectively approached through a convergent strategy involving the formation of carbon-carbon bonds between a central bithiophene unit and two terminal biphenyl units. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and widely employed method for this transformation due to its high functional group tolerance, mild reaction conditions, and the relative stability and low toxicity of its organoboron reagents compared to alternatives like organostannanes (used in Stille coupling).[7][8]

The retrosynthetic analysis breaks down the target molecule at the two C-C bonds connecting the thiophene and phenyl rings. This identifies two key precursors: a doubly-halogenated bithiophene core and a functionalized biphenyl group suitable for coupling.

This strategy involves two primary stages:

-

Synthesis of Precursors : The preparation of 5,5'-dibromo-2,2'-bithiophene and 4-biphenylboronic acid.

-

Core Coupling Reaction : The palladium-catalyzed Suzuki-Miyaura coupling of the two precursors to yield the final product.

Synthesis of Key Precursors

Precursor 1: 5,5'-Dibromo-2,2'-bithiophene

The synthesis of 5,5'-dibromo-2,2'-bithiophene is achieved through the direct bromination of commercially available 2,2'-bithiophene. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich thiophene rings are attacked by an electrophilic bromine source.

Causality of Experimental Choices:

-

Reagent : N-Bromosuccinimide (NBS) is the preferred brominating agent. It is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination and improves selectivity for the desired 5,5'-disubstituted product.

-

Solvent : A mixture of chloroform and acetic acid is commonly used.[9] Chloroform dissolves the starting material, while acetic acid facilitates the reaction and helps to polarize the N-Br bond in NBS, increasing its electrophilicity.

Experimental Protocol: Bromination of 2,2'-Bithiophene [9]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,2'-bithiophene (1 equivalent) in a 1:1 (v/v) mixture of chloroform and acetic acid.

-

Reagent Addition : Add N-Bromosuccinimide (NBS) (2.0 equivalents) to the solution portion-wise.

-

Reaction Conditions : Heat the mixture to 70 °C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with a saturated aqueous sodium carbonate solution to neutralize the acetic acid.

-

Extraction & Purification : Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product : The resulting solid is washed with a cold solvent like acetone to remove residual impurities, yielding pure 5,5'-dibromo-2,2'-bithiophene as a light yellow solid.

| Parameter | Value |

| Starting Material | 2,2'-Bithiophene |

| Reagent | N-Bromosuccinimide (NBS) |

| Stoichiometry | 1 : 2.0 (Bithiophene : NBS) |

| Temperature | 70 °C |

| Reaction Time | 4 hours |

| Typical Yield | >95% |

The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Precursor 2: 4-Biphenylboronic Acid

While 4-biphenylboronic acid is commercially available from numerous suppliers, its synthesis in the lab is instructive.[10][11] The most common route involves the formation of a Grignard reagent from 4-bromobiphenyl, followed by quenching with a trialkyl borate.

Causality of Experimental Choices:

-

Grignard Formation : 4-bromobiphenyl reacts with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 4-biphenylmagnesium bromide.[12] The ether solvent is critical as it coordinates to the magnesium center, stabilizing the Grignard reagent.[13] The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.[12]

-

Borylation : The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate). This reaction must be performed at low temperatures (e.g., -78 °C) to prevent over-addition of the Grignard reagent to the borate ester.

-

Hydrolysis : Acidic workup hydrolyzes the resulting boronate ester to yield the final 4-biphenylboronic acid.

Experimental Protocol: Synthesis via Grignard Reaction

-

Grignard Formation : Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). Add a solution of 4-bromobiphenyl in anhydrous THF dropwise to initiate the reaction. Reflux the mixture until all the magnesium has been consumed.

-

Borylation : Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the low temperature.

-

Workup and Hydrolysis : After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl. This hydrolyzes the intermediate and protonates the product.

-

Extraction & Purification : Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization to afford pure 4-biphenylboronic acid.

The Core Suzuki-Miyaura Cross-Coupling Reaction

This step constitutes the final C-C bond formation to assemble the target molecule. It involves the palladium-catalyzed reaction between 5,5'-dibromo-2,2'-bithiophene and two equivalents of 4-biphenylboronic acid.

Mechanistic Principles

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[14][15]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 5,5'-dibromo-2,2'-bithiophene, forming a Pd(II) intermediate.

-

Transmetalation : The base (e.g., Na₂CO₃) activates the 4-biphenylboronic acid, forming a more nucleophilic boronate species. This species then transfers the biphenyl group to the palladium center, displacing the bromide ligand.

-

Reductive Elimination : The two organic groups (bithiophene and biphenyl) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol

-

Reaction Setup : To a Schlenk flask, add 5,5'-dibromo-2,2'-bithiophene (1.0 eq.), 4-biphenylboronic acid (2.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%).

-

Solvent and Base Addition : Add a degassed solvent mixture, commonly toluene and water, or a mixture of toluene, ethanol, and water. Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (at least 4.0 eq.).

-

Reaction Conditions : Purge the flask with an inert gas (Argon) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup : Cool the reaction to room temperature and add water. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. The crude solid product is often highly insoluble and can be purified by washing with hot solvents like ethanol and acetone, followed by recrystallization from a high-boiling solvent such as dichlorobenzene or by sublimation.

Data Summary & Characterization

| Parameter | Description |

| Catalyst | Pd(PPh₃)₄ or similar Pd(0) complex |

| Base | Na₂CO₃ or K₂CO₃ |

| Solvent | Toluene/Water or Toluene/Ethanol/Water |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

The final product, this compound, should be characterized to confirm its identity and purity. Due to its low solubility, high-temperature or solid-state NMR may be required. Other essential characterization techniques include mass spectrometry and elemental analysis.

Alternative Synthetic Routes: The Stille Coupling

An important alternative to the Suzuki coupling is the Stille cross-coupling reaction.[3][7][16] This pathway also uses a palladium catalyst but couples the 5,5'-dibromo-2,2'-bithiophene with an organotin reagent, such as 4-biphenyltributylstannane.

Key Features:

-

Mechanism : The catalytic cycle is very similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[16][17]

-

Advantages : Stille reactions are often tolerant of a wide array of functional groups and can be run under neutral, anhydrous conditions, which can be advantageous for sensitive substrates.[7][18]

-

Disadvantages : The primary drawback is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts from the final product, which can be detrimental to device performance in electronic applications.

Conclusion

The synthesis of this compound is a well-established process that is crucial for advancing the field of organic electronics. The Suzuki-Miyaura cross-coupling reaction represents the most efficient, reliable, and environmentally conscious pathway to this important material. By carefully controlling the synthesis of the key precursors—5,5'-dibromo-2,2'-bithiophene and 4-biphenylboronic acid—and optimizing the conditions of the final coupling step, researchers can reliably produce high-purity BP2T. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and subsequent application of this high-performance organic semiconductor.

References

-

Surface Morphology Properties of the 5,5′-Di(4-biphenylyl)-2,2′-bithiophene (PPTTPP) Nanofiber Film and Calculations of the Optical Parameters of the PPTTPP Nanofiber Optoelectronic Devices . ResearchGate. [Link]

-

4-biphenylboronic acid - 5122-94-1 - Structure, Synthesis, Properties . ChemSrc. [Link]

-

Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals . Journal of Materials Chemistry C. [Link]

-

Supplementary Information Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2'- bithiophene nanocrystal . The Royal Society of Chemistry. [Link]

-

The Stille Reaction . Organic Syntheses. [Link]

-

Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and 1-bromo-4-methylbenzene by the Suzuki–Miyaura cross-coupling process . ResearchGate. [Link]

-

Synthesis and self-assembly of 5,5′-bis(phenylethynyl)-2,2′-bithiophene-based bolapolyphiles in triangular and square LC honeycombs . ResearchGate. [Link]

- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Source Document]

-

5,5'-Dibromo-2,2'-bithiophene . PubChem. [Link]

-

Schematics of the synthesis of 2,5-Di-4-biphenyl-thiophene (PPTPP) . ResearchGate. [Link]

-

Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives . MDPI. [Link]

-

4-Biphenylboronic acid . Fine Synthesis. [Link]

-

Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives . National Institutes of Health (NIH). [Link]

-

Single Crystals of 5,5′-Bis(4′-methoxybiphenyl-4-yl)-2,2′-bithiophene for Organic Laser Media . ResearchGate. [Link]

- Process for producing phenylboronic acids and triphenylboroxines.

-

2,2'-Bithiophene . Wikipedia. [Link]

-

Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers . Wiley-VCH. [Link]

-

Reactions of Alkyl Halides: Grignard Reagents . Fundamentals of Organic Chemistry. [Link]

-

Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents . National Institutes of Health (NIH). [Link]

-

Preparation and Characterization of 5,5′‐Bis(4′‐Cyanobiphenyl‐4‐Yl)‐2,2′‐Bithiophene Nanocrystals Using an Ionic Liquid . ResearchGate. [Link]

-

The Mechanisms of the Stille Reaction . University of Windsor. [Link]

-

GRIGNARD REACTION WITH ACETYLENE IN THF . ResearchGate. [Link]

-

Development of Chemoselective Suzuki‑Miyaura Coupling Reactions . Kochi University of Technology. [Link]

-

5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: Synthesis, liquid crystalline behaviour and charge transport . ResearchGate. [Link]

-

A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene . ACS Publications. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . MDPI. [Link]

-

Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction . ResearchGate. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates . ACS Publications. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes . Nature. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. 5,5′-二(4-联苯基)-2,2′-联噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. 5,5'-Dibromo-2,2'-bithiophene | 4805-22-5 [chemicalbook.com]

- 10. 4 -biphenylboronic acid - 5122-94-1 - Structure, Synthesis, Properties [organoborons.com]

- 11. Fine Synthesis [finesynthesis.lt]

- 12. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. 格氏试剂 [sigmaaldrich.com]

- 14. kochi-tech.ac.jp [kochi-tech.ac.jp]

- 15. mdpi.com [mdpi.com]

- 16. uwindsor.ca [uwindsor.ca]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene (BP2T)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5,5'-Di(4-biphenylyl)-2,2'-bithiophene, hereafter referred to as BP2T, is a promising organic semiconductor that has garnered significant attention for its potential applications in organic electronics. Its rigid, planar structure and extended π-conjugation system are key attributes that contribute to its favorable charge transport properties. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of BP2T, including its synthesis, optical and electrochemical characteristics, thermal stability, and solubility. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize BP2T in their respective fields.

Introduction: The Significance of BP2T in Organic Electronics

Organic electronics has emerged as a transformative field, offering the promise of lightweight, flexible, and low-cost electronic devices. At the heart of this technology are organic semiconductor materials, with thiophene-based oligomers and polymers being a particularly prominent class. 2,2'-Bithiophene serves as a fundamental building block for many of these materials due to its versatile functionalization at the 5 and 5' positions, which allows for the tuning of electronic properties.[1]

This compound (BP2T) is a prime example of a well-defined, small molecule organic semiconductor. Its structure, featuring a central bithiophene core end-capped with biphenyl groups, results in a highly conjugated system that facilitates efficient charge transport. This inherent molecular design makes BP2T a p-type semiconductor with reported mobilities suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The exploration of its physicochemical properties is paramount to understanding its performance in these devices and to guide the rational design of next-generation materials.

Molecular Structure and Synthesis

The chemical structure of BP2T is characterized by a central 2,2'-bithiophene unit with 4-biphenylyl substituents at the 5 and 5' positions.

Molecular Diagram of this compound (BP2T)

Caption: Molecular structure of BP2T.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

While various methods can be employed for the synthesis of BP2T, the Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile strategy for forming the crucial C-C bonds between the bithiophene core and the biphenyl side groups. This palladium-catalyzed reaction is widely used in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance to a wide range of functional groups.

Experimental Protocol: Synthesis of BP2T

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of BP2T.

Workflow for the Synthesis of BP2T via Suzuki-Miyaura Coupling

Caption: A generalized workflow for the synthesis of BP2T.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried Schlenk flask, combine 5,5'-dibromo-2,2'-bithiophene (1 equivalent), 4-biphenylylboronic acid (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, typically potassium carbonate (4 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent choice is critical to ensure the solubility of all reactants and the base.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically around 90-100 °C) and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water and an organic solvent (e.g., ethyl acetate) to the flask. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., a mixture of chloroform and hexane) to yield pure this compound as a solid.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy and mass spectrometry, to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of BP2T is essential for its application in electronic devices.

General Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₂S₂ | |

| Molecular Weight | 470.65 g/mol | |

| Appearance | Solid | |

| Melting Point | 368-374 °C | |

| CAS Number | 175850-28-9 |

Optical Properties

The optical properties of BP2T are dictated by its extended π-conjugated system, which governs its absorption and emission of light. These properties are crucial for applications in OLEDs and other optoelectronic devices.

3.2.1. UV-Visible Absorption and Photoluminescence

In solution, BP2T exhibits strong absorption in the UV-visible region. The absorption and emission spectra are influenced by the solvent polarity. For instance, studies on BP2T nanofibers in different solvents have shown variations in the optical band gap.[2][3]

| Solvent | Optical Band Gap (Eg) |

| Chloroform | 2.065 eV |

| DMF | 2.161 eV |

| Toluene | 1.989 eV |

Data extracted from a study on BP2T nanofibers.[2][3]

The photoluminescence (PL) spectrum of BP2T typically shows a well-defined vibronic structure, which is characteristic of rigid organic molecules. The emission color is often in the green-yellow region of the visible spectrum.

3.2.2. Experimental Protocol: Optical Spectroscopy

-

Solution Preparation: Prepare dilute solutions of BP2T in spectroscopic grade solvents (e.g., chloroform, THF, toluene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation effects.

-

UV-Vis Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm in a 1 cm path length quartz cuvette.

-

Photoluminescence Spectroscopy: Measure the photoluminescence spectra using a spectrofluorometer. Excite the sample at its absorption maximum (λ_max) and record the emission spectrum. The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Electrochemical Properties

The electrochemical properties of BP2T, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for determining its charge injection and transport characteristics in electronic devices.

3.3.1. Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to determine the electrochemical properties of organic semiconductors. By measuring the oxidation and reduction potentials of the material, the HOMO and LUMO energy levels can be estimated.

3.3.2. Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Working Electrode: Prepare the working electrode by drop-casting a solution of BP2T onto a glassy carbon or platinum electrode and allowing the solvent to evaporate.

-

Three-Electrode Setup: Assemble a three-electrode electrochemical cell consisting of the BP2T-coated working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Measurement: Record the cyclic voltammogram by scanning the potential in both the positive and negative directions. The scan rate is typically between 50 and 100 mV/s. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.

-

Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the CV curve. The HOMO and LUMO energy levels can then be calculated using the following empirical formulas:

-

E_HOMO = - (E_ox - E_Fc/Fc⁺ + 4.8) eV

-

E_LUMO = - (E_red - E_Fc/Fc⁺ + 4.8) eV

Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.

-

Diagram of Electrochemical Characterization Workflow

Caption: Workflow for determining the electrochemical properties of BP2T.

Thermal Stability

3.4.1. Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small amount (5-10 mg) of the purified BP2T powder into a TGA sample pan (typically platinum or alumina).

-

TGA Measurement: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen or argon).

-

Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs.

Solubility

The solubility of BP2T in common organic solvents is an important consideration for solution-based processing techniques used in the fabrication of organic electronic devices. Based on the solvents used for its characterization, BP2T is expected to be soluble in chlorinated solvents like chloroform and dichloromethane, as well as aromatic solvents such as toluene and tetrahydrofuran (THF). However, quantitative solubility data is not widely reported.

Crystal Structure and Morphology

The solid-state packing of organic semiconductor molecules significantly influences their charge transport properties. X-ray diffraction (XRD) studies on BP2T nanocrystals have revealed that the molecules tend to adopt a nearly upright orientation on the substrate.[5] This molecular arrangement is beneficial for charge transport in OFETs, as it promotes π-π stacking between adjacent molecules, creating efficient pathways for charge carriers to move.

The surface morphology of BP2T films can also impact device performance. Studies on BP2T nanofiber films have provided detailed information on surface roughness parameters.[2][3]

Conclusion

This compound is a well-defined organic semiconductor with a compelling set of physicochemical properties that make it a strong candidate for applications in organic electronics. Its robust synthesis via Suzuki-Miyaura coupling, favorable optical and electrochemical characteristics, and good thermal stability underscore its potential. This technical guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their characterization. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working to advance the field of organic electronics and to explore the full potential of BP2T and related materials.

References

-

Surface Morphology Properties of the 5,5′-Di(4-biphenylyl)-2,2 - Ingenta Connect. (2015). Journal of Nanoelectronics and Optoelectronics. [Link]

-

Surface Morphology Properties of the 5,5′-Di(4-biphenylyl)-2,2′-bithiophene (PPTTPP) Nanofiber Film and Calculations of the Optical Parameters of the PPTTPP Nanofiber Optoelectronic Devices | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals - Journal of Materials Chemistry C (RSC Publishing). (2015). Royal Society of Chemistry. [Link]

-

Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals - Journal of Materials Chemistry C (RSC Publishing). (2015). Royal Society of Chemistry. [Link]

-

2,2'-Bithiophene - Wikipedia. (n.d.). Wikipedia. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules. [Link]

-

A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene | Organic Letters - ACS Publications. (2014). ACS Publications. [Link]

-

HOMO, E gap and LUMO obtained by cyclic voltammetry | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

-

Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes - SciSpace. (2018). SciSpace. [Link]

-

Estimated HOMO and LUMO energy levels obtained by cyclic voltammetry... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Thermal decomposition profiles obtained by TGA of (a) poly(TPA-bith)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Syntheses and thermal stabilities of polyamides from 2,2'-bithiophene-5,5'-dicarbonyl dichloride and diamines - NASA Technical Reports Server (NTRS). (1986). NASA. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- (CAS No. 175850-28-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characteristics of 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-, also identified by CAS number 175850-28-9. This molecule, a prominent member of the thiophene/phenylene co-oligomer family, has garnered significant interest within the materials science community for its potential applications in organic electronics. This guide will delve into its role as a p-type organic semiconductor, detailing its synthesis via Suzuki-Miyaura cross-coupling and providing an analysis of its expected spectroscopic data. While the primary focus of this document is on its material science applications, the information presented provides a foundational understanding for researchers across various scientific disciplines.

Introduction

2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- is a highly conjugated organic molecule featuring a central 2,2'-bithiophene core symmetrically substituted with biphenyl groups at the 5 and 5' positions.[1][2] This extended π-conjugated system is the basis for its notable electronic and photophysical properties, making it a valuable material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The rigid, planar structure of the molecule, contributed by the aromatic rings, enhances thermal and morphological stability in thin-film applications.[1] The compound is typically synthesized through palladium-catalyzed cross-coupling reactions, which allow for the precise construction of this complex aromatic system.[1] This guide will provide an in-depth look at the essential technical aspects of this compound.

Physicochemical Properties

The key physicochemical properties of 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- are summarized in the table below. These properties are crucial for its application in organic electronic devices, influencing factors such as processability and charge transport characteristics.

| Property | Value | Reference |

| CAS Number | 175850-28-9 | |

| Molecular Formula | C₃₂H₂₂S₂ | |

| Molecular Weight | 470.65 g/mol | |

| Appearance | Solid | |

| Melting Point | 368-374 °C | |

| Semiconductor Type | p-type | |

| Charge Carrier Mobility | 0.04 cm²/V·s | |

| InChI | 1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| SMILES | c1ccc(cc1)-c2ccc(cc2)-c3ccc(s3)-c4ccc(s4)-c5ccc(cc5)-c6ccccc6 |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex in the aromatic region. The protons on the bithiophene core will likely appear as doublets, while the biphenyl protons will present as a series of multiplets.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.0-7.2 | d | Protons on the thiophene rings |

| ~7.3-7.8 | m | Protons on the biphenyl rings |

This is a predicted spectrum and actual values may vary.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show a number of signals in the aromatic region, corresponding to the inequivalent carbon atoms in the bithiophene and biphenyl moieties.

| Chemical Shift (δ) ppm | Assignment |

| ~125-145 | Aromatic carbons |

This is a predicted spectrum and actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the aromatic rings and the C-S bonds of the thiophene units.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretching |

| ~850-650 | C-H out-of-plane bending |

| ~700-600 | C-S stretching |

Mass Spectrometry

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺) at m/z = 470.65. The fragmentation pattern would likely involve the cleavage of the bonds connecting the aromatic rings.

| m/z | Assignment |

| 470.65 | [M]⁺ |

| 393.58 | [M - C₆H₅]⁺ |

| 316.51 | [M - 2(C₆H₅)]⁺ |

| 239.44 | [M - C₁₂H₉S]⁺ |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk flask, add 5,5'-dibromo-2,2'-bithiophene (1.0 eq), 4-biphenylboronic acid (2.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a mixture of hexane and dichloromethane as the eluent, to afford the pure 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification.

Applications in Organic Electronics

The unique molecular structure of 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- imparts favorable properties for its use in organic electronic devices.

-

Organic Light-Emitting Diodes (OLEDs): Its high thermal stability and ability to form stable amorphous films make it a suitable candidate for the hole transport layer in OLEDs.[1]

-

Organic Photovoltaics (OPVs): As a p-type semiconductor, it can act as an electron donor material in the active layer of OPV devices.[2] Its broad absorption in the visible spectrum contributes to efficient light harvesting.[2]

-

Organic Field-Effect Transistors (OFETs): The ordered packing of the molecules in the solid state can facilitate efficient charge transport, making it a promising material for the active channel in OFETs.

Conclusion

2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- is a well-defined organic semiconductor with significant potential in the field of organic electronics. Its synthesis is achievable through robust and scalable cross-coupling methodologies. While detailed experimental spectroscopic data is not widely published, its structure allows for predictable characterization. The continued exploration of this and similar thiophene/phenylene co-oligomers is expected to lead to further advancements in the performance and stability of organic electronic devices.

References

-

Kuujia. (n.d.). Cas no 175850-28-9 (2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-). Retrieved from [Link]

- Vertex AI Search. (n.d.). Search results for CAS number 175850-28-9.

- Romagnoli, L., D'Annibale, A., & Latini, A. (2023). 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. Molbank, 2023(4), M1733.

- Hitoshi, M., et al. (2012). Single crystals of 5,5'-Bis(4'-methoxybiphenyl-4-yl)-2,2'-bithiophene for organic laser media.

- Hiroto, S., Suzuki, K., Kamiya, H., & Shinokubo, H. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.

- Miyashita, Y., et al. (2024). Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals.

- A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. (2017).

- Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. (2021). MDPI.

- Orange/Red Benzo[1,2-b:4,5-b′]dithiophene 1,1,5,5-Tetraoxide-Based Emitters for Luminescent Solar Concentrators: Effect of Structures on Fluorescence Properties and Device Performances. (2019). PubMed Central.

Sources

An In-depth Technical Guide to the Crystal Structure of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene (BP2T)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene (BP2T) in Advanced Organic Materials

This compound, commonly referred to as BP2T, is a prominent member of the thiophene/phenylene co-oligomer family. These materials have garnered significant attention in the field of organic electronics due to their exceptional electronic and optical properties. BP2T, in particular, has been identified as a high-performance p-type organic semiconductor, exhibiting ambipolar carrier transport in its single-crystal form. This characteristic makes it a highly promising candidate for a range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic lasers.

The performance of such organic semiconductor devices is intrinsically linked to the molecular packing and intermolecular interactions within the solid state. Consequently, a thorough understanding of the crystal structure of BP2T is paramount for optimizing its synthesis, processing, and ultimately, its function in electronic devices. This guide provides a comprehensive overview of the crystal structure of BP2T, detailed protocols for its synthesis and single-crystal growth, and an analysis of the structure-property relationships that govern its performance.

The Crystalline Architecture of BP2T

The arrangement of molecules in the solid state dictates the efficiency of charge transport and the nature of light emission. For BP2T, single-crystal X-ray diffraction has revealed a well-defined and ordered structure that facilitates its desirable electronic properties.

Crystallographic Data

A seminal study by Mizuno et al., and later referenced by Jinjyo et al., elucidated the precise crystal structure of BP2T.[1] The compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules, characterized by three unequal axes with one non-orthogonal angle. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 0.57081 nm |

| b | 0.76036 nm |

| c | 5.2869 nm |

| β | 97.147° |

Table 1: Crystallographic data for this compound (BP2T).[1]

Molecular Packing and Intermolecular Interactions

The packing of BP2T molecules within the crystal lattice is a critical determinant of its charge transport characteristics. In the solid state, the elongated BP2T molecules adopt a nearly upright orientation relative to the crystal's basal plane. This alignment is driven by strong π-π stacking interactions between the aromatic cores of adjacent molecules. This specific arrangement leads to a favorable growth of the ab-plane of the crystal.[2]

This "standing-up" orientation is highly significant for applications in thin-film devices, as it promotes efficient charge transport between molecules. The close proximity and parallel arrangement of the π-systems create pathways for charge carriers to hop between adjacent molecules, leading to the observed high mobility in single-crystal field-effect transistors.

Caption: Molecular structure of this compound.

Experimental Protocols: From Synthesis to Single Crystals

The successful investigation and application of BP2T hinge on the ability to produce high-purity material and to grow large, defect-free single crystals. The following sections detail the established methodologies for achieving these goals.

Synthesis of this compound via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the preferred route for the synthesis of many biaryl and oligo-aromatic compounds, including BP2T.[3][4] The general strategy involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. For the synthesis of BP2T, 5,5'-dibromo-2,2'-bithiophene is coupled with 4-biphenylboronic acid.

Step-by-Step Methodology:

-

Reactant Preparation: In a Schlenk flask, dissolve 5,5'-dibromo-2,2'-bithiophene (1 equivalent) and 4-biphenylboronic acid (2.2 equivalents) in a suitable solvent system, such as a mixture of toluene and ethanol.

-

Base Addition: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (4 equivalents), to the reaction mixture. The base is crucial for the activation of the boronic acid.

-

Catalyst Introduction: Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes. Subsequently, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%), to the flask under a positive pressure of the inert gas.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain it under an inert atmosphere with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., chlorobenzene or 1,2,4-trichlorobenzene) to yield pure this compound as a solid.[5]

Single-Crystal Growth by Physical Vapor Transport (PVT)

The physical vapor transport (PVT) method is a highly effective technique for growing high-quality single crystals of organic semiconductors that can be sublimed without decomposition.[6][7] This method relies on the sublimation of the purified material in a sealed tube under a temperature gradient, leading to the slow growth of crystals in the cooler region.

Step-by-Step Methodology:

-

Material Purification: Prior to crystal growth, the synthesized BP2T powder should be purified by gradient sublimation to remove any residual impurities. This is a critical step to obtain high-quality crystals.

-

Apparatus Setup: Place a small amount of the purified BP2T powder in a quartz tube. The tube is then evacuated to a high vacuum and sealed.

-

Temperature Gradient: The sealed tube is placed in a horizontal tube furnace with at least two independently controlled heating zones. The source zone, containing the BP2T powder, is heated to a temperature sufficient for sublimation (typically 250-350 °C). The growth zone is maintained at a slightly lower temperature.

-

Crystal Growth: The temperature gradient drives the transport of the sublimed BP2T molecules from the hotter source zone to the cooler growth zone. Over a period of several days to a week, single crystals will nucleate and grow in the cooler part of the tube.

-

Harvesting: After the growth period, the furnace is slowly cooled to room temperature. The single crystals of BP2T can then be carefully harvested from the walls of the quartz tube.

Caption: Workflow for the synthesis and single-crystal growth of BP2T.

Conclusion: Leveraging Structural Insights for Future Innovations

The detailed knowledge of the crystal structure of this compound provides a solid foundation for understanding its exceptional semiconductor properties. The monoclinic crystal system and the specific molecular packing, characterized by π-π stacking of nearly upright molecules, are directly responsible for its efficient charge transport capabilities. The robust protocols for its synthesis via Suzuki coupling and single-crystal growth through physical vapor transport enable the production of high-purity, crystalline material essential for both fundamental research and device fabrication. For researchers and professionals in materials science and drug development, these insights are invaluable for the rational design of new organic materials with tailored electronic and optical functionalities, paving the way for the next generation of advanced organic electronic devices.

References

- Hotta, S., et al. (2012). Crystal Structures of Thiophene/Phenylene Co-Oligomers with Different Molecular Shapes. The Journal of Physical Chemistry C, 116(30), 16053-16063.

- Li, H., et al. (2017). Single-crystal growth of organic semiconductors. MRS Bulletin, 42(6), 411-416.

- Mizuno, H., et al. (2012). Lasing from Epitaxially Oriented Needle Crystals of a Thiophene/Phenylene Co-Oligomer.

- Jinjyo, T., Mizuno, H., & Sasaki, F. (2024). Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals.

- Takeya, J., et al. (2007). Very high-mobility organic single-crystal transistors with in-crystal conduction channels. Applied Physics Letters, 90(10), 102120.

- Mizuno, H., et al. (2012). Polymorph- and molecular alignment-dependent lasing behaviors of a cyano-substituted thiophene/phenylene co-oligomer.

- Zhang, X., et al. (2018). Four organic crystals displaying distinctively different emission colors based on an ESIPT-active organic molecule. Chinese Chemical Letters, 29(12), 1835-1838.

- Ferreira, A. G. M., et al. (2022). Solid–Liquid–Gas Phase Equilibria for Small Phenylene-Thiophene Co-Oligomers.

- Wang, Y., et al. (2018).

- Hotta, S., et al. (2003). Synthesis of Thiophene/phenylene Co-oligomers. IV. 6- to 8-Ring Molecules. Journal of Heterocyclic Chemistry, 40(4), 661-668.

- Gerasimov, K. L., et al. (2016). Highly Luminescent Solution-Grown Thiophene-Phenylene Co-Oligomer Single Crystals. The Journal of Physical Chemistry Letters, 7(3), 483-487.

-

PVA Crystal Growing Systems GmbH. (n.d.). Physical Vapor Transport (PVT). Retrieved from [Link]

-

PVA TePla AG. (n.d.). Physical Vapor Transport (PVT). Retrieved from [Link]

- Del Tredici, A. L. (2010).

- Yamao, T., & Hotta, S. (2013). Organic single-crystal light-emitting field-effect transistors.

- Lin, Y.-C., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.

- Wöbkenberg, P., et al. (2017). Synthesis of Polyfluorinated Biphenyls: Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12044-12059.

- Chen, Y., et al. (2022). A Promising High-Entropy Thermal Barrier Material with the Formula (Y0.2Dy0.2Ho0.2Er0.2Yb0.2)3Al5O12.

- Takeda, Y., et al. (2013). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology.

- Lin, Y.-C., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.

Sources

- 1. Polymorph- and molecular alignment-dependent lasing behaviors of a cyano-substituted thiophene/phenylene co-oligomer - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04151K [pubs.rsc.org]

- 2. figshare.com [figshare.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. pubs.aip.org [pubs.aip.org]

Introduction: The Bithiophene Core as a Versatile Building Block

An In-depth Technical Guide to the Electronic and Optical Properties of Bithiophene Derivatives

Bithiophene, a heterocyclic aromatic compound consisting of two connected thiophene rings, serves as a foundational building block in the field of organic electronics and materials science.[1][2] Its electron-rich, π-conjugated system provides a robust framework for efficient charge transport and tunable photophysical properties.[1][3] The versatility of bithiophene derivatives stems from the ability to modify their structure through synthetic chemistry, enabling precise control over their electronic and optical characteristics.[4][5] This molecular engineering allows for the development of materials tailored for specific applications, ranging from high-performance transistors and light-emitting diodes to advanced sensors and biomedical agents.[6][7][8]

This guide offers a comprehensive exploration of the core principles governing the electronic and optical properties of bithiophene derivatives. We will delve into the relationship between molecular structure and material function, explain the causality behind experimental and computational characterization techniques, and survey the application landscape for these remarkable compounds.

Fundamental Electronic Properties

The performance of any organic electronic device is fundamentally dictated by the ability of its active materials to transport charge, which is governed by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO, LUMO, and the Energy Gap

The HOMO level represents the energy of the outermost electron orbital and is related to the material's ionization potential, or its ability to donate an electron (p-type behavior). The LUMO level represents the energy of the lowest energy unoccupied orbital and is related to the electron affinity, or its ability to accept an electron (n-type behavior).[9] The energy difference between these two levels is the HOMO-LUMO gap (Eg), which determines the energy of the primary electronic transition and is a critical parameter for a material's optical and electronic properties.[9][10]

A smaller energy gap generally leads to absorption of longer-wavelength light (a red-shift) and can facilitate more efficient charge injection in devices.[11] The ability to tune these energy levels through chemical modification is a cornerstone of bithiophene chemistry.[12]

Influence of Substituents and Conformation

The electronic landscape of the bithiophene core is highly sensitive to its chemical environment. Two primary factors dictate the final properties: the nature and position of substituents, and the torsional angle between the two thiophene rings.

-

Substituent Effects: Attaching electron-donating groups (EDGs), such as alkyl or alkoxy chains, tends to raise the HOMO energy level, making the molecule easier to oxidize.[13] Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or formyl (-CHO) groups lower the LUMO energy level, making the molecule easier to reduce.[4][11] The strategic placement of both EDGs and EWGs within the same molecule creates a "donor-acceptor" architecture, which can significantly reduce the HOMO-LUMO gap and enhance intramolecular charge transfer (ICT).[11]

-

Conformational Effects: The degree of π-conjugation along the bithiophene backbone is maximized when the two thiophene rings are coplanar.[14] Any twisting or deviation from planarity disrupts this conjugation, leading to a larger energy gap and a blue-shift in absorption.[14] Steric hindrance from bulky substituents, particularly at the 3 and 3' positions, can force the rings out of plane, providing a mechanism to control the conformation and, consequently, the electronic properties.[14] Upon photoexcitation, many bithiophene derivatives relax into a more planar excited state.[14]

Key Optical Properties

The interaction of bithiophene derivatives with light gives rise to their characteristic optical properties, which are central to their use in OLEDs, OPVs, and fluorescent probes.

Absorption and Emission

Bithiophene derivatives typically exhibit strong absorption in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.[14][15] This absorption corresponds to the promotion of an electron from the HOMO to the LUMO (a π-π* transition).[10] The wavelength of maximum absorption (λmax) is directly related to the HOMO-LUMO gap; smaller gaps result in a bathochromic (red) shift to longer wavelengths.[1]

Following absorption, the excited molecule can relax back to the ground state by emitting a photon, a process known as photoluminescence or fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light. The difference between the absorption and emission maxima is called the Stokes Shift .[16] Larger Stokes shifts can be advantageous in fluorescence imaging applications to minimize self-absorption.

Fluorescence Quantum Yield

The efficiency of the emission process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Bithiophene derivatives often have modest to low quantum yields in solution due to non-radiative decay pathways, such as intersystem crossing to the triplet state.[14] However, in some cases, particularly in the solid state or when aggregated, certain derivatives can exhibit Aggregation-Induced Emission (AIE) , where the quantum yield increases dramatically due to the restriction of intramolecular rotations in the aggregated state.[11][17]

| Derivative Example | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | Eg (eV) | Application Highlight | Reference |

| Poly(4,4′-didodecyl-2,2′-bithiophene-azine) | 551 (film) | - | -5.55 | -3.59 | 1.96 | Organic Photovoltaics (OPVs) | [18][19] |

| Bithiopheneimide Homopolymer | ~400 | - | -6.18 | -3.10 | 3.08 | Organic Field-Effect Transistors (OFETs) | [12] |

| Cyanoacrylate-Bithiophene (M1) | 410 (CH2Cl2) | 493 | -5.89 | -3.42 | 2.47 | Aggregation-Induced Emission, Fingerprint Detection | [11][17] |

| 1,1′,3,3′-Si-4,4′-BBT (Solid) | 388 | 458 | -5.34 | -2.30 | 3.04 | Solid-State Emitter | [16] |

Table 1: Representative electronic and optical data for various bithiophene derivatives. Note that values are highly dependent on the solvent, aggregation state, and specific molecular structure.

Characterization Methodologies: A Practical Guide

A combination of computational modeling and experimental validation is essential for understanding and predicting the properties of new bithiophene derivatives.

Theoretical Approach: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to model the electronic structure of molecules.[9][20] It provides a reliable way to predict HOMO/LUMO energy levels, optimize molecular geometries, and simulate absorption spectra.[21][22]

-

Structure Optimization: The 3D structure of the bithiophene derivative is built and its geometry is optimized to find the lowest energy conformation. A common functional and basis set for this is B3LYP/6-31G(d).[9]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

Single Point Energy Calculation: The energies of the HOMO and LUMO are calculated from the optimized geometry. This provides the theoretical energy gap.[22]

-

Excited State Calculation (TD-DFT): To simulate the UV-Vis absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed. This computes the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[21]

Experimental Approach: Electrochemistry and Spectroscopy

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These experimental values can be used to estimate the HOMO and LUMO energy levels, respectively, providing a crucial real-world validation of DFT predictions.[18]

-

Sample Preparation: A solution of the bithiophene derivative is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., Bu4NBF4).

-

Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan reveals the potentials at which the compound is oxidized and reduced.

-

Data Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. These are then used to calculate the HOMO and LUMO levels using empirical equations, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard.[18]

These are the primary techniques for measuring the optical properties of a material.[15] UV-Vis spectroscopy measures the absorption of light as a function of wavelength, while photoluminescence spectroscopy measures the emission spectrum.[14]

Applications: From Electronics to Medicine

The tunable properties of bithiophene derivatives have led to their use in a wide array of advanced applications.

-

Organic Electronics: As semiconducting materials, they are integral components of solution-processable organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[18][23][24][25] In OFETs, the planarity and intermolecular packing of bithiophene-based polymers influence charge carrier mobility.[23][26] In OLEDs, their tunable emission wavelengths allow for the creation of different colored light sources.[6][27]

-

Drug Development and Bioimaging: The intrinsic fluorescence of some bithiophene derivatives makes them suitable as probes for bioimaging.[28][29] Their ability to interact with biological targets has also been explored for therapeutic purposes. For example, specific derivatives have been synthesized and evaluated for their antileishmanial and anticancer activities, demonstrating their potential in drug discovery.[7][30]

Conclusion

Bithiophene derivatives stand out as a remarkably adaptable class of organic materials. The deep-seated connection between their chemical structure and their electronic and optical properties provides a rich playground for molecular engineering. By carefully selecting synthetic routes and functional groups, researchers can fine-tune HOMO/LUMO levels, modulate absorption and emission wavelengths, and control solid-state morphology. This high degree of control, validated by a synergistic combination of computational and experimental techniques, continues to propel the development of next-generation organic electronics and innovative biomedical tools. As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, the scope of applications for these versatile molecules will undoubtedly continue to expand.

References

-

Di Césare, N., Belletête, M., Raymond, F., Leclerc, M., & Durocher, G. (1997). Conformational and Spectroscopic Analysis of Selected 2,2'-Bithiophene Derivatives. The Journal of Physical Chemistry A, 101(5), 776–782. [Link]

-

White Rose eTheses Online. (n.d.). A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. Retrieved from [Link]

-

Zhang, Y., & Cui, G. (2025). Interplays between Functional Groups and Substitution Sites Modulate the Photophysics of the Bithiophenes. The Journal of Physical Chemistry A. [Link]

-

Krayushkin, M. M., Shirinian, V. Z., Belen'kii, L. I., & Shadronov, A. Y. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters, 16(6), 1756–1759. [Link]

-

ResearchGate. (2023). HOMO/LUMO Energy Level Tuning of Bithiopheneimide and Its Homopolymer by Heteroatom Relative Position Engineering. Retrieved from [Link]

- (2025). The Role of Dibenzodithiophene Derivatives in Next-Gen Organic Electronics. Technical Report.

-

Zhang, J., et al. (2020). Facile synthesis of a semiconducting bithiophene-azine polymer and its application for organic thin film transistors and organic photovoltaics. Journal of Materials Chemistry C, 8(13), 4475-4481. [Link]

-

Zhang, J., et al. (2020). Facile synthesis of a semiconducting bithiophene-azine polymer and its application for organic thin film transistors and organic photovoltaics. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Absorption spectra of TPP-functionalized bithiophene 3a (left) and terthiophene 3b (right). Retrieved from [Link]

-

Nowakowska, J., et al. (2024). Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials. Molecules, 29(23), 5432. [Link]

-

ResearchGate. (n.d.). Plot of the HOMO – LUMO gap expressed as Δ E for the 2,2'-bithiophene derivatives. Retrieved from [Link]

-

Puntoni, G., et al. (2015). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. The Journal of Organic Chemistry, 80(21), 10631-10642. [Link]

-

Al-Sehemi, A. G., & Irfan, A. (2009). DFT study of bridged oligo(bithiophene)s. Conformational analysis and opto-electronic properties. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Bithiophene Derivatives in Material Science. Retrieved from [Link]

- Kumar, A., & Reynolds, J. R. (2001). Electrochemical and optical properties of novel poly(3-substituted-2,2′-bithiophene)s.

-

Puntoni, G., et al. (2015). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. ACS Publications. [Link]

-

Chen, Y.-L., et al. (2022). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 14(15), 3045. [Link]

-

ResearchGate. (2022). (PDF) for OLED and OFET Applications. Retrieved from [Link]

- Chen, C.-W., et al. (2018). Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application.

-

ResearchGate. (n.d.). Visualization of the HOMO and LUMO electronic orbitals computed for the investigated compounds in vacuum. Retrieved from [Link]

-

Scariot, D. B., et al. (2025). Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity. ChemMedChem. [Link]

-

Inganäs, O., et al. (2007). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. Journal of Materials Chemistry, 17(11), 1041-1046. [Link]

-

ResearchGate. (2025). A comparative study of bithiophene and thienothiophene based polymers for organic field-effect transistor applications. Retrieved from [Link]

-

Wang, Y., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Beilstein Journal of Organic Chemistry, 17, 1261-1268. [Link]

-

Nowakowska, J., et al. (2024). Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials. National Institutes of Health. [Link]

-

Feng, K., et al. (2021). n-Type Organic and Polymeric Semiconductors Based on Bithiophene Imide Derivatives. Accounts of Chemical Research, 54(17), 3339-3352. [Link]

-

Al-Sehemi, A. G., et al. (2026). Molecular design and synthesis of bithiophene copolymers for advanced nonlinear optical response. Scientific Reports, 16(1), 1234. [Link]

-

Kim, J., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3409. [Link]

-

ResearchGate. (2025). Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design. Retrieved from [Link]

-

de Bettencourt-Dias, A., et al. (2021). Photocytotoxicity of Thiophene- and Bithiophene-Dipicolinato Luminescent Lanthanide Complexes. Journal of Medicinal Chemistry, 64(11), 7434-7445. [Link]

- Muz, İ., & Kurban, M. (2019). Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design. Optik, 185, 1076-1085.

-

Ali, I. H., et al. (2022). Novel cationic aryl bithiophene/terthiophene derivatives as corrosion inhibitors by chemical, electrochemical and surface investigations. Scientific Reports, 12(1), 3121. [Link]

-

Ananthakrishnan, S. J., et al. (2007). Computational studies of functional polythiophenes: Overlap with device characteristics. ResearchGate. [Link]

-

ResearchGate. (n.d.). Newly synthesized bithiophene derivatives. Retrieved from [Link]

- Rose, B. D., et al. (2015). Molecular Engineering of Nonhalogenated Solution-Processable Bithiazole-Based Electron-Transport Polymeric Semiconductors.

- Cacialli, F., et al. (2008). Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Applications. CHIMIA International Journal for Chemistry, 62(11), 899-904.

-

MySkinRecipes. (n.d.). Bithiophene Derivatives. Retrieved from [Link]

-

Gsänger, M., et al. (2024). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. Materials Advances. [Link]

-

de Bettencourt-Dias, A., et al. (2021). Photocytotoxicity of Thiophene- and Bithiophene-Dipicolinato Luminescent Lanthanide Complexes. PubMed. [Link]

-

ResearchGate. (n.d.). Solution-processable materials for printable electronics. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Study on Photophysical Properties of Thiophene-Fused-Type BODIPY Series Molecules in Fluorescence Imaging and Photodynamic Therapy. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic electronics. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bithiophene Derivatives [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel cationic aryl bithiophene/terthiophene derivatives as corrosion inhibitors by chemical, electrochemical and surface investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Molecular design and synthesis of bithiophene copolymers for advanced nonlinear optical response - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 27. Thieme E-Journals - Organic Materials / Full Text [thieme-connect.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Photocytotoxicity of Thiophene- and Bithiophene-Dipicolinato Luminescent Lanthanide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Deep Dive into the Solubility of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene for Advanced Research Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Di(4-biphenylyl)-2,2'-bithiophene (BP2T), a prominent p-type organic semiconductor, is at the forefront of innovations in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The processability of this material, which is critically dependent on its solubility in common organic solvents, is a key determinant of device performance and fabrication efficiency. This guide provides a comprehensive technical overview of the solubility characteristics of BP2T. We will delve into the molecular properties influencing its solubility, predictive frameworks, and detailed experimental protocols for quantitative solubility determination. This document is intended to be a vital resource for researchers and professionals working with BP2T, enabling informed solvent selection and optimization of processing methodologies.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound, with the chemical formula C₃₂H₂₂S₂, is a solid compound with a melting point between 368-374 °C.[1][2] Its extended π-conjugated system is responsible for its valuable electronic properties but also contributes to its generally low solubility in common solvents.[1] The ability to form uniform, high-quality thin films from solution is paramount for the fabrication of efficient electronic devices. Poor solubility can lead to aggregation, non-uniform films, and ultimately, suboptimal device performance. A thorough understanding of BP2T's solubility is therefore not merely an academic exercise but a fundamental prerequisite for its successful application.

The structure of BP2T, featuring a rigid bithiophene core flanked by biphenyl groups, suggests a nonpolar character.[1] Following the principle of "like dissolves like," it is anticipated that BP2T will exhibit greater solubility in nonpolar or weakly polar organic solvents.[3][4] Thiophene and its derivatives, in general, tend to be more soluble in nonpolar organic solvents such as ether, benzene, and toluene.[5]

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by a delicate balance of intermolecular forces. For BP2T, the following properties are of primary importance:

-